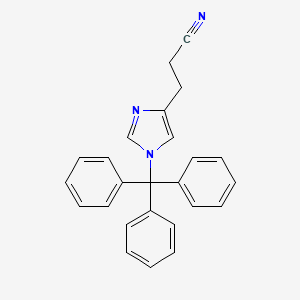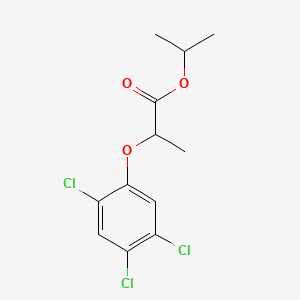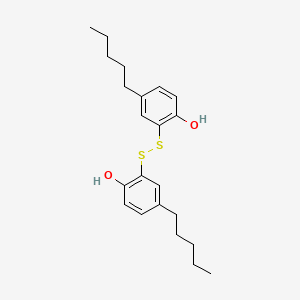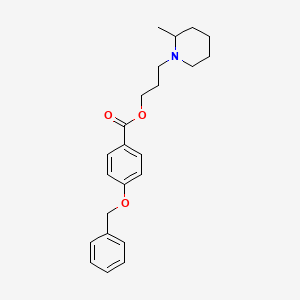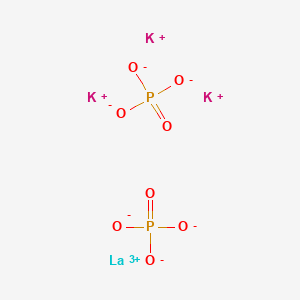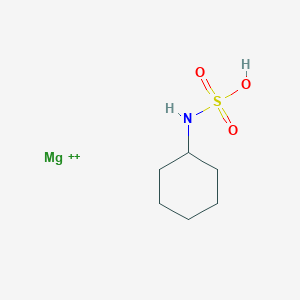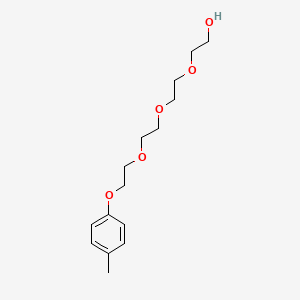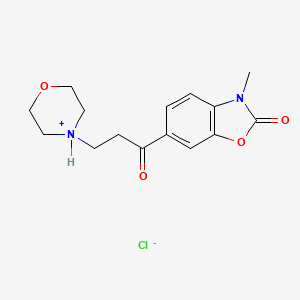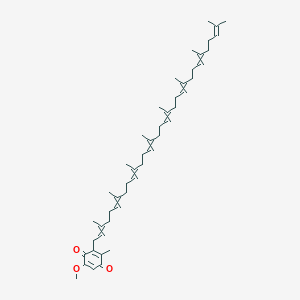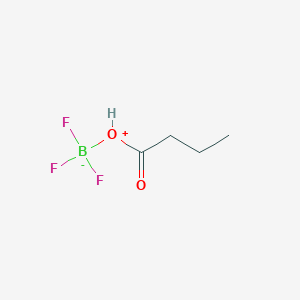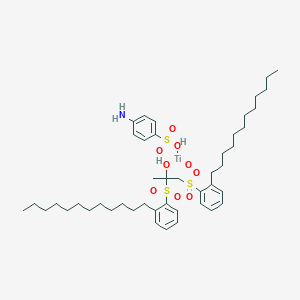
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-: is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by its unique structure, which includes an acetamido group, an allyloxy group, and an ethyl group attached to the benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, the synthesis can be achieved through the following steps:
Acylation Reaction: The acetamido group can be introduced via acylation of the corresponding amine with acetic anhydride or acyl chloride.
Allylation: The allyloxy group can be introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of benzamide derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to be efficient and eco-friendly .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzamides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-acetamido-2-allyloxy-4-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their analgesic, anti-inflammatory, and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing their activity and exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
5-Acetamido-2-hydroxy benzoic acid derivatives: Known for their analgesic and anti-inflammatory properties.
2,3-Dimethoxy benzamides: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methyl benzamides: Used in various industrial applications.
Uniqueness: Benzamide, 5-acetamido-2-allyloxy-4-ethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73664-64-9 |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
5-acetamido-4-ethyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C14H18N2O3/c1-4-6-19-13-7-10(5-2)12(16-9(3)17)8-11(13)14(15)18/h4,7-8H,1,5-6H2,2-3H3,(H2,15,18)(H,16,17) |
InChI-Schlüssel |
POTICMRAHJRAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1NC(=O)C)C(=O)N)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


